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Compound of Interest

Compound Name: Co 101244

Cat. No.: B12815975

For Researchers, Scientists, and Drug Development Professionals

Co 101244, also known as PD 174494 and Ro 63-1908, is a potent and selective antagonist of
the GIuN2B subunit-containing N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its high
selectivity for the GIuUN2B subtype over other NMDA receptor subunits makes it a valuable tool
for investigating the physiological and pathological roles of these receptors. This document
provides a comprehensive overview of the pharmacological properties of Co 101244, including
its binding affinity, in vivo efficacy, and the experimental protocols used for its characterization.

Quantitative Pharmacological Data

The pharmacological profile of Co 101244 has been characterized through various in vitro and
in vivo studies. The following tables summarize the key quantitative data available for this
compound.

Table 1: In Vitro Receptor Binding Affinity and Potency of Co 101244
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Target Assay Type Species IC50 (pM) Reference
Electrophysiolog

GIuN1A/GIuN2B y (Xenopus Rat 0.043 [1]
oocytes)
Electrophysiolog

GIuN1A/GIuN2A vy (Xenopus Rat > 100 [1]
oocytes)
Electrophysiolog

GIuN1A/GIuUN2C vy (Xenopus Rat > 100 [1]
oocytes)

NR1A/NR2B Not Specified Not Specified 0.026 [4]

Table 2: In Vivo Efficacy and Receptor Occupancy of Co 101244
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Animal
Model/Stud  Species Endpoint Dose Effect Reference
y Type
Mouse .
_ Anticonvulsa ~3-fold
Maximal . . . .
Mouse nt Activity 0.7 mg/kg i.v. increase in [2][3]
Electroshock o
(ED50) activity
(MES)
Levodopa- Monkey o 67% and
) Reduction in 0.1, 1 mg/kg
induced (MPTP- o 71% [415]
o ) Dyskinesia s.C. )
Dyskinesia lesioned) reduction
PET Imaging
) Non-human Receptor
with (S)-18F- ] 0.25 mg/kg 85% [6]
Primate Occupancy
OF-NB1
PET Imaging
_ Non-human Receptor
with (R)-18F- ] 0.25 mg/kg 96% [6]
Primate Occupancy
OF-NB1
PET Imaging
with (R)- Non-human Receptor
) 0.25 mg/kg 90-95% [7]
[11CINR2B- Primate Occupancy
Me
PET Imaging
with (R)- Non-human Receptor
) 0.25 mg/kg 69-74% [7]
[18F]OF-Me- Primate Occupancy
NB1

Signaling Pathways and Experimental Workflows
Mechanism of Action: NMDA Receptor Antagonism

Co 101244 exerts its effects by selectively binding to an allosteric site on the GIuUN2B subunit of
the NMDA receptor.[4] This binding prevents the channel opening that is normally triggered by
the binding of glutamate and a co-agonist (glycine or D-serine), thereby inhibiting the influx of
calcium ions (Ca2+) into the neuron.[8] This reduction in Ca2+ influx is the primary mechanism
behind the neuroprotective and other pharmacological effects of Co 101244.[5]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/10425109/
https://pubs.acs.org/doi/abs/10.1021/jm990246i
https://pubmed.ncbi.nlm.nih.gov/10454475/
https://www.medchemexpress.com/co-101244-hydrochloride.html
https://jnm.snmjournals.org/content/63/12/1912
https://jnm.snmjournals.org/content/63/12/1912
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274863/
https://www.benchchem.com/product/b12815975?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10454475/
https://www.researchgate.net/figure/Overview-of-the-role-of-the-NMDAR-in-synaptic-plasticity-Both-LTD-and-LTP-are-initially_fig1_341714721
https://www.benchchem.com/product/b12815975?utm_src=pdf-body
https://www.medchemexpress.com/co-101244-hydrochloride.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12815975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Extracellular Space

Binds to GluN2B Cell Membrane Intracellular Space
ibi Modulates
P‘G’TILII?\IAJ./T;ﬁZ?g; r -IP b llzl-[s- L a Ca?* Influx Neuronal Activity
W"
Co_101244

Click to download full resolution via product page

Caption: Co 101244 signaling pathway.

Experimental Workflow: In Vivo Efficacy Assessment in
a Parkinson's Disease Model

The evaluation of Co 101244's therapeutic potential often involves preclinical studies in animal
models of neurological disorders. One such application is in the 6-hydroxydopamine (6-OHDA)-
lesioned rat model of Parkinson's disease, where it has been tested for its ability to improve
motor symptoms.[9][10]
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Caption: In vivo experimental workflow.

Detailed Experimental Protocols
In Vitro Electrophysiology in Xenopus oocytes

e Objective: To determine the potency and selectivity of Co 101244 for different NMDA
receptor subunit combinations.

e Methodology:

o Xenopus laevis oocytes are prepared and injected with cRNAs encoding for specific rat
NMDA receptor subunits (e.g., GIUN1A/GIuN2B, GIUN1A/GIuN2A, GIuN1A/GIuN2C).[2][3]

o After a period of incubation to allow for receptor expression, two-electrode voltage-clamp
recordings are performed.
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o The oocytes are perfused with a solution containing NMDA and glycine to elicit a current.

o Co0 101244 is then co-applied at various concentrations to determine its inhibitory effect on
the NMDA-induced current.

o The concentration of Co 101244 that produces a 50% inhibition of the maximal current
(IC50) is calculated for each receptor subunit combination.[1]

Mouse Maximal Electroshock (MES) Assay

» Objective: To assess the in vivo anticonvulsant activity of Co 101244.
o Methodology:
o Mice are administered with Co 101244 intravenously (i.v.).[2][3]

o At a predetermined time after drug administration, a maximal electroshock is delivered via
corneal electrodes.

o The animals are observed for the presence or absence of the tonic hindlimb extension,
which is indicative of a seizure.

o The dose of Co 101244 that protects 50% of the animals from the tonic hindlimb extension
(ED50) is determined.[2][3]

In Vivo Studies in a Non-human Primate Model of
Parkinson's Disease

o Objective: To evaluate the antidyskinetic effects of Co 101244.
e Methodology:

o Cynomolgus monkeys are rendered parkinsonian by treatment with 1-methyl-4-phenyl-
1,2,3,6-tetrahydropyridine (MPTP).[4]

o The animals are then treated with levodopa to induce dyskinesias.
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o Co0 101244 is administered subcutaneously (s.c.) at different doses in combination with a
high dose of levodopa.[4][5]

o The severity of dyskinesias and parkinsonian symptoms are scored by trained observers.

o The percentage reduction in dyskinesia scores is calculated for each dose of Co 101244.

[4]115]

Positron Emission Tomography (PET) Imaging for
Receptor Occupancy

» Objective: To determine the in vivo binding specificity and receptor occupancy of Co 101244.

o Methodology:

o

Non-human primates (e.g., rhesus monkeys) are used for the PET imaging studies.[6][7]
[11][12]

o Abaseline PET scan is performed after the injection of a radiotracer that specifically binds
to GluN2B-containing NMDA receptors (e.g., (S)-18F-OF-NB1, (R)-18F-OF-NB1, or (R)-
[11C]NR2B-Me).[6][7]

o In a subsequent session, the animals are pre-treated with a blocking dose of Co 101244
(e.g., 0.25 mg/kg) prior to the injection of the radiotracer.[6][7][11][12]

o The reduction in the binding of the radiotracer in the brain after Co 101244 administration
is quantified to calculate the percentage of receptor occupancy.[6][7]

This technical guide provides a summary of the key pharmacological characteristics of Co
101244. Its high selectivity for the GIUN2B subunit of the NMDA receptor has established it as
an important research tool and a potential therapeutic agent for various neurological disorders.
Further research is warranted to fully elucidate its clinical potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b12815975?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10454475/
https://www.medchemexpress.com/co-101244-hydrochloride.html
https://www.benchchem.com/product/b12815975?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/10454475/
https://www.medchemexpress.com/co-101244-hydrochloride.html
https://www.benchchem.com/product/b12815975?utm_src=pdf-body
https://jnm.snmjournals.org/content/63/12/1912
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274863/
https://www.springermedizin.de/characterization-in-nonhuman-primates-of-r-18f-of-me-nb1-and-s-1/20092654
https://pmc.ncbi.nlm.nih.gov/articles/PMC9165293/
https://jnm.snmjournals.org/content/63/12/1912
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274863/
https://www.benchchem.com/product/b12815975?utm_src=pdf-body
https://jnm.snmjournals.org/content/63/12/1912
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274863/
https://www.springermedizin.de/characterization-in-nonhuman-primates-of-r-18f-of-me-nb1-and-s-1/20092654
https://pmc.ncbi.nlm.nih.gov/articles/PMC9165293/
https://www.benchchem.com/product/b12815975?utm_src=pdf-body
https://jnm.snmjournals.org/content/63/12/1912
https://pmc.ncbi.nlm.nih.gov/articles/PMC9274863/
https://www.benchchem.com/product/b12815975?utm_src=pdf-body
https://www.benchchem.com/product/b12815975?utm_src=pdf-body
https://www.benchchem.com/product/b12815975?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12815975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. Co 101244 hydrochloride | NMDA Receptors | Tocris Bioscience [tocris.com]

2. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent,
and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nim.nih.gov]

3. pubs.acs.org [pubs.acs.org]

4. Differing effects of N-methyl-D-aspartate receptor subtype selective antagonists on
dyskinesias in levodopa-treated 1-methyl-4-phenyl-tetrahydropyridine monkeys - PubMed
[pubmed.ncbi.nim.nih.gov]

5. medchemexpress.com [medchemexpress.com]
6. jnm.snmjournals.org [jnm.snmjournals.org]

7. Comparison of three novel radiotracers for GIluN2B-containing NMDA receptors in hon-
human primates: (R)-[11C]NR2B-Me, (R)-[18F]of-Me-NB1, and (S)-[18F]of-NB1 - PMC
[pmc.ncbi.nlm.nih.gov]

8. researchgate.net [researchgate.net]

9. Unprecedented Therapeutic Potential with a Combination of A2ZA/NR2B Receptor
Antagonists as Observed in the 6-OHDA Lesioned Rat Model of Parkinson's Disease | PLOS
One [journals.plos.org]

10. Unprecedented therapeutic potential with a combination of A2ZA/NR2B receptor
antagonists as observed in the 6-OHDA lesioned rat model of Parkinson's disease - PubMed
[pubmed.ncbi.nim.nih.gov]

11. Characterization in nonhuman primates of (R)-[18F]OF-Me-NB1 and (S)-[18F]OF-Me-
NB1 for imaging the GIuN2B subunits of the NMDA receptor | springermedizin.de
[springermedizin.de]

12. Characterization in nonhuman primates of (R)-[18F]OF-Me-NB1 and (S)-[18F]OF-Me-
NB1 for imaging the GIuN2B subunits of the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-depth Technical Guide on the Pharmacological
Profile of Co 101244]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12815975#pharmacological-profile-of-co-101244]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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